![molecular formula C11H11ClN2S B1452186 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1155998-38-1](/img/structure/B1452186.png)
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Overview
Description
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (5-CPMT) is a heterocyclic organic compound that belongs to the class of thiazole amines. It is a versatile compound and has a wide range of applications in the fields of organic synthesis and medicinal chemistry. 5-CPMT is a key intermediate in the synthesis of various pharmaceuticals, including thiazolidinones, piperazines, and sulfonamides. It is also used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Scientific Research Applications
Synthesis of Other Compounds
Compounds with similar structures have been used in the synthesis of other complex compounds. For example, 1,3,5-trisubstituted-1H-pyrazoles were developed via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine .
Fluorescence Properties
Some compounds with similar structures have been found to exhibit fluorescence properties. These properties can be used in various applications, such as the development of fluorescent probes .
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds, which have structures similar to the compound , have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance. They can be used as photoluminescent and photorefractive materials .
Medical Applications
Pyrazoline derivatives have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .
Textile Industry
Triarylpyrazoline compounds have been used as fluorescent whitening agents in the textile industry .
High-Tech Applications
In recent years, their applications in high-tech fields have been developed by leaps and bounds . For example, they can be used as laser dyes .
Mechanism of Action
Target of action
Thiazoles and chlorophenyl compounds are often found in various biologically active compounds, including antimicrobial, antifungal, and antitumor drugs . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazoles and chlorophenyl compounds can have a wide range of ADME properties .
properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-10(15-11(13)14-7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWZUFNTMRYGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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